4-biphenyl-4-nitrophenyl ketone
Overview
Description
4-biphenyl-4-nitrophenyl ketone is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nitrophenyl)-(4-phenylphenyl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemistry
- Simultaneous Double C2/C3 Functionalization of Quinoline : This compound is synthesized by functionalizing the pyridine ring of quinoline molecule with p-nitrobenzoyl(phenyl)acetylene (Belyaeva et al., 2018).
- Synthesis of Chalcone Epoxides Derivatives : It plays a role in the formation of chalcone epoxides, contributing to the study of molecular interactions and crystallography (Obregón-Mendoza et al., 2014).
Antimicrobial and Antiviral Activity
- Antimicrobial and Antiviral Evaluation : Compounds related to (4-Nitrophenyl)-(4-phenylphenyl)methanone have been evaluated for their antimicrobial and antiviral potential, particularly against Aspergillus niger and Candida albicans, as well as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).
Pharmaceutical Applications
- Anticancer Potential : A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, exhibits significant anticancer potential by inducing apoptosis and arresting cancer cells in the G2/M phase (Magalhães et al., 2013).
- Polymer Synthesis for Advanced Technologies : It contributes to the synthesis of novel poly(keto ether ether amide)s, with applications in materials science due to their enhanced solubility and thermal stability (Sabbaghian et al., 2015).
Electrochemical and Electrochromic Properties
- Electrochromic Materials Research : It is used in the synthesis of new electrochromic materials, demonstrating significant potential in applications like smart windows and displays (Hu et al., 2013).
Molecular Docking and Drug Design
- Molecular Docking for Antibacterial Activity : It has been the subject of molecular docking studies to understand its antibacterial activity, demonstrating the compound's relevance in the field of drug design (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(4-nitrophenyl)-(4-phenylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGUMVBFSDYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285877 | |
Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-76-6 | |
Record name | MLS000737074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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